molecular formula C10H17N B574837 4-(Propan-2-yl)cyclohexane-1-carbonitrile CAS No. 191092-95-2

4-(Propan-2-yl)cyclohexane-1-carbonitrile

Cat. No.: B574837
CAS No.: 191092-95-2
M. Wt: 151.253
InChI Key: FDDPLWVKAZGUBJ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)cyclohexane-1-carbonitrile, also known as 4-isopropylcyclohexanecarbonitrile, is an organic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is characterized by a cyclohexane ring substituted with an isopropyl group and a nitrile group at the 1-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-(Propan-2-yl)cyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a base, followed by the conversion of the resulting 4-(Propan-2-yl)cyclohexanone to the nitrile using reagents such as sodium cyanide or potassium cyanide under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Propan-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrile group typically yields carboxylic acids, while reduction yields primary amines.

Scientific Research Applications

4-(Propan-2-yl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-(Propan-2-yl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDPLWVKAZGUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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